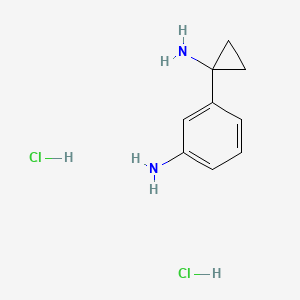
3-(1-Aminocyclopropyl)aniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Aminocyclopropyl)aniline dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 It is an organic compound that features an aniline moiety substituted with a 1-aminocyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclopropyl)aniline dihydrochloride typically involves the following steps:
Amination: The addition of an amino group to the cyclopropyl ring.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation and amination reactions, followed by purification and crystallization to obtain the dihydrochloride salt. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Aminocyclopropyl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as zinc (Zn) in hydrochloric acid (HCl) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are often used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the aromatic ring.
Applications De Recherche Scientifique
3-(1-Aminocyclopropyl)aniline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Aminocyclopropyl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: A simple aromatic amine with a similar structure but lacking the cyclopropyl group.
Cyclopropylamine: Contains a cyclopropyl group but lacks the aromatic ring.
N-Methylcyclopropylamine: Similar structure with a methyl group on the nitrogen atom.
Uniqueness
3-(1-Aminocyclopropyl)aniline dihydrochloride is unique due to the presence of both an aniline moiety and a cyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H14Cl2N2 |
|---|---|
Poids moléculaire |
221.12 g/mol |
Nom IUPAC |
3-(1-aminocyclopropyl)aniline;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;;/h1-3,6H,4-5,10-11H2;2*1H |
Clé InChI |
ZLEHVJJNIIPTPM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC(=CC=C2)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


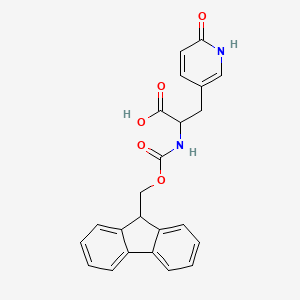


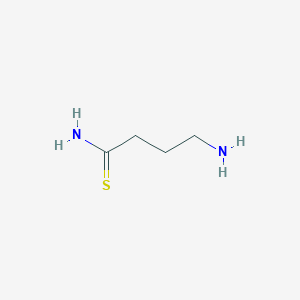
![4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B13501145.png)

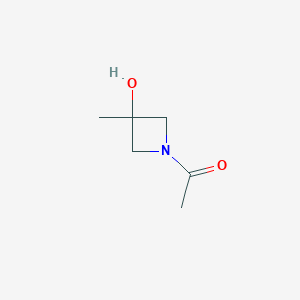
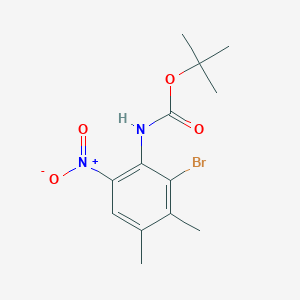
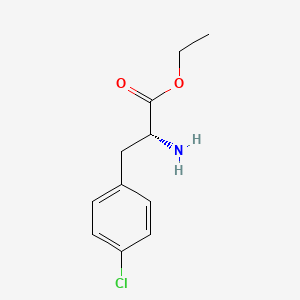

amine](/img/structure/B13501191.png)

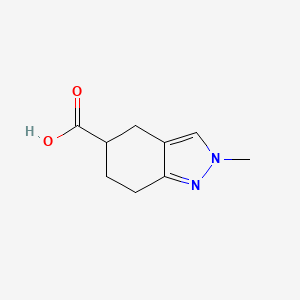
![6-Phenylspiro[3.3]heptan-1-one](/img/structure/B13501202.png)
